2,2-Dimethylchroman-8-carboxylic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromene-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2)7-6-8-4-3-5-9(11(13)14)10(8)15-12/h3-5H,6-7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNKZSZUCRDOIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=CC=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Chroman and Carboxylic Acid Chemistry Frameworks
The chroman scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a dihydropyran ring, is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities. nih.govacs.org Chroman derivatives have been extensively studied for their potential therapeutic applications, including antioxidant, anti-inflammatory, and neuroprotective effects. ontosight.ai The presence of the chroman core in 2,2-Dimethylchroman-8-carboxylic acid provides a rigid framework that can be strategically functionalized to interact with biological targets. ontosight.ai
Simultaneously, the compound is defined by its carboxylic acid group. Carboxylic acids are a class of organic compounds characterized by the presence of a carboxyl (-COOH) group. britannica.com This functional group is known for its acidity and its ability to participate in various chemical reactions, most notably nucleophilic acyl substitution. jackwestin.com The inclusion of a carboxylic acid moiety in a molecule can significantly influence its physicochemical properties, such as polarity, solubility, and its ability to form hydrogen bonds, which are crucial for molecular interactions and biological activity. byjus.com Therefore, this compound exists at the intersection of these two important chemical classes, combining the structural features of a chroman with the functional reactivity of a carboxylic acid.
Rationale for Research Focus on 2,2 Dimethylchroman 8 Carboxylic Acid
The scientific interest in 2,2-Dimethylchroman-8-carboxylic acid stems from the promising biological activities associated with both the chroman scaffold and specific substitutions. Chroman-based structures are recognized for their therapeutic potential, and researchers are continually exploring new derivatives for novel applications. nih.govacs.org The specific arrangement of the dimethyl groups and the carboxylic acid on the chroman ring of this particular compound presents a unique chemical entity for investigation.
Research into chroman-4-one derivatives, which are structurally related to chromans, has shown that substitutions at various positions on the ring system can lead to compounds with antidiabetic, antioxidant, and antibacterial properties. nih.gov This suggests that the specific substitution pattern of this compound could impart valuable biological activities. The synthesis and study of such derivatives are driven by the quest for new therapeutic agents with improved efficacy and novel mechanisms of action.
Historical Overview of Chroman Scaffold Research
The history of chroman scaffold research is intertwined with the study of natural products. The first chromone (B188151), a related oxidized form of chroman, to be used in clinical practice was Khellin, extracted from the plant Ammi visnaga. researchgate.net This discovery spurred interest in the synthesis and biological evaluation of a wide range of chromone and chroman derivatives.
Over the years, numerous synthetic methods have been developed to access the chroman ring system and its derivatives. organic-chemistry.orgrsc.org These methods have evolved from classical approaches to more modern, efficient, and stereoselective strategies, enabling the creation of diverse libraries of chroman-based compounds for biological screening. gu.se The ongoing development of synthetic methodologies continues to facilitate the exploration of the chemical space around the chroman scaffold, leading to the discovery of new compounds with interesting properties. ijrpc.comnih.gov
Significance of the 2,2 Dimethyl and C 8 Carboxylic Acid Substitutions
Strategies for the Construction of the 2,2-Dimethylchroman (B156738) Core
The formation of the 2,2-dimethylchroman ring system is a key step in the synthesis of the target compound and its analogues. A variety of synthetic approaches have been developed, each with its own advantages and substrate scope. These methods often begin with phenolic starting materials and employ different strategies to construct the heterocyclic ring.
Cyclocondensation Reactions in 2,2-Dimethylchromanone Synthesis
A common and direct method for the synthesis of 2,2-dimethylchroman-4-ones, which are versatile precursors to 2,2-dimethylchromans, is the acid-catalyzed cyclocondensation of a phenol (B47542) with an α,β-unsaturated carboxylic acid. Specifically, the reaction of various phenols with 3,3-dimethylacrylic acid (also known as senecioic acid) has been widely employed.
This reaction typically proceeds via a Friedel-Crafts-type acylation of the phenol, followed by an intramolecular Michael addition to form the chromanone ring. The choice of acid catalyst is crucial for the success of the reaction, with polyphosphoric acid (PPA) being a frequently used reagent. For instance, the reaction of phenols with 3,3-dimethylacrylic acid in the presence of PPA can afford the corresponding 2,2-dimethylchroman-4-ones in good yields. The regioselectivity of the initial acylation is dependent on the directing effects of the substituents on the phenol ring.
| Phenol Reactant | Catalyst | Product | Yield (%) |
| Resorcinol | PPA | 5,7-Dihydroxy-2,2-dimethylchroman-4-one | Not specified |
| Phloroglucinol | PPA | 5,7-Dihydroxy-2,2-dimethylchroman-4-one | Not specified |
| p-Methoxyphenol | PPA | 7-Methoxy-2,2-dimethylchroman-4-one | Not specified |
This table presents examples of cyclocondensation reactions to form 2,2-dimethylchromanone derivatives.
Tandem Approaches for 2,2-Dimethylchroman Formation
Tandem or domino reactions offer an efficient approach to the synthesis of complex molecules in a single operation, avoiding the isolation of intermediates. For the synthesis of 2,2-dimethylchroman derivatives, tandem reactions can be designed to form multiple bonds in a sequential manner.
One such approach involves a tandem esterification-Fries rearrangement-oxa-Michael addition sequence. In this method, an electron-rich phenol is reacted with 3,3-dimethylacrylic acid in the presence of a Lewis acid catalyst like bismuth(III) triflate. The reaction proceeds through the initial formation of a phenyl ester, which then undergoes a Fries rearrangement to form an ortho-acyl phenol. Subsequent intramolecular oxa-Michael addition leads to the formation of the 2,2-dimethylchroman-4-one (B181875) ring. This tandem process provides a convenient route to these scaffolds with yields ranging from 25-90%.
One-Pot Synthetic Protocols for Chroman Scaffolds
One-pot syntheses are highly desirable from a green chemistry perspective as they reduce waste, save time, and minimize the use of resources. Several one-pot methods have been developed for the construction of chroman scaffolds, including those with the 2,2-dimethyl substitution pattern.
A notable example is the one-pot synthesis of 2,2-dimethylchroman-4-ones from resorcinols and 3,3-dimethylacrylic acid using methanesulfonic acid as both a catalyst and a solvent. This method allows for the sequential condensation to form tetrahydrobenzodipyran-4-ones, which are analogues of the target structure.
| Reactants | Catalyst/Solvent | Product |
| Resorcinols, 3,3-dimethylacrylic acid | Methanesulfonic acid | Tetrahydrobenzodipyran-4-ones |
This table illustrates a one-pot synthesis of chroman-related structures.
Organocatalytic and Metal-Free Synthetic Routes
The development of organocatalytic and metal-free synthetic methods is a significant area of research aimed at providing more sustainable and environmentally friendly chemical processes. For the synthesis of chiral 2,2-dimethylchroman analogues, organocatalysis has emerged as a powerful tool.
Asymmetric synthesis of polysubstituted chiral chromans can be achieved through an organocatalytic oxa-Michael-nitro-Michael domino reaction. For instance, the reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins catalyzed by a squaramide-based organocatalyst can produce chiral chromans with excellent enantioselectivities (up to 99% ee) and diastereoselectivities. While this example does not directly yield a 2,2-dimethylchroman, it demonstrates the potential of organocatalysis in constructing chiral chroman scaffolds.
Metal-free approaches have also been developed. For example, a metal-free, (NH4)2S2O8-mediated decarboxylative trifluoromethylation reaction of alkenes with 3,3,3-trifluoro-2,2-dimethylpropionic acid has been reported, showcasing a tandem radical cyclization to form other heterocyclic systems, which could be conceptually applied to chroman synthesis.
Photoinduced Rearrangement and Cyclization Mechanisms
Photochemical reactions offer unique pathways for the synthesis of complex molecules, often proceeding under mild conditions. Photoinduced rearrangements and cyclizations can be utilized in the formation of chroman and chromanone rings.
One example is the photoinduced rearrangement of (E)-3-arylvinyl-4H-chromen-4-ones to benzoaryl-5-yl(2-hydroxyphenyl)methanones upon irradiation with a high-pressure mercury lamp. While this does not directly form a 2,2-dimethylchroman, it illustrates a photo-rearrangement within the broader chromone family.
More relevant to the chroman core, photoinduced [2+2] cycloaddition reactions of alkenes can be a powerful tool. While specific examples for 2,2-dimethylchroman synthesis via this method are not abundant in the literature, the general principle involves the light-induced reaction of an ortho-alkenoxyphenol derivative to form the cyclobutane (B1203170) ring, which could then be further manipulated to achieve the chroman structure.
Reductive Cyclization Strategies
Reductive cyclization is another strategy that can be employed for the synthesis of the chroman ring system. This approach typically involves the reduction of a suitably functionalized precursor, which then undergoes cyclization.
An example of this strategy is the electrochemically driven reductive cyclization of o-nitroanilines to form benzimidazoles. While this is for a different heterocyclic system, the concept of a tandem process involving nitro reduction followed by cyclization could be conceptually extended to the synthesis of chromans. For instance, an ortho-prenyl-substituted nitrophenol could potentially undergo reduction of the nitro group to an amine, which could then facilitate the cyclization of the prenyl group to form the 2,2-dimethylchroman ring. However, specific literature examples for this direct transformation are scarce.
A more direct conceptual approach would involve the reductive cyclization of an ortho-prenylated phenol derivative where the prenyl group is modified with an oxygen-containing functionality that can be reduced and subsequently cyclize.
Targeted Functionalization at the C-8 Carboxylic Acid Position
The introduction of a carboxylic acid group at the C-8 position of the 2,2-dimethylchroman ring system can be approached through several synthetic routes. These methods can be broadly categorized into direct carboxylation of a C-H bond and the conversion of a pre-existing functional group into a carboxylic acid.
Direct carboxylation of an aromatic C-H bond is an atom-economical and efficient strategy for the synthesis of carboxylic acids. While specific literature on the direct C-8 carboxylation of 2,2-dimethylchroman is limited, general methodologies for the carboxylation of aromatic compounds can be applied. One such method involves the use of strong bases to deprotonate the aromatic ring, followed by quenching with carbon dioxide. For instance, directed ortho-metalation, where a directing group guides the deprotonation to a specific position, could be a viable strategy. In the context of a 2,2-dimethylchroman precursor with a suitable directing group at the C-7 or N-position (if the chroman were an aza-chroman), regioselective carboxylation at C-8 could be achieved.
Another approach is the Kolbe-Schmitt reaction, which typically involves the carboxylation of a phenoxide ion. If a hydroxyl group is present at the C-7 position of the 2,2-dimethylchroman ring, its conversion to the corresponding phenoxide and subsequent reaction with carbon dioxide under pressure and high temperature could potentially lead to carboxylation at the C-8 position. The regioselectivity of this reaction is, however, sensitive to the reaction conditions and the nature of the substrate.
Transition-metal-catalyzed C-H carboxylation is a more modern and versatile approach. Catalysts based on palladium, rhodium, or copper can facilitate the direct carboxylation of aromatic C-H bonds with CO2 or other carboxylating agents. The development of a suitable ligand and catalytic system would be crucial for achieving high regioselectivity for the C-8 position of the 2,2-dimethylchroman core.
A more traditional and often more reliable method for introducing a carboxylic acid group at a specific position is through the conversion of a precursor functional group. This multi-step approach allows for precise control over the regiochemistry.
A common strategy involves the introduction of a halogen, such as bromine or iodine, at the C-8 position via electrophilic aromatic substitution. The resulting 8-halo-2,2-dimethylchroman can then be converted to an organometallic reagent, such as a Grignard or organolithium species, by reaction with magnesium or an alkyllithium reagent, respectively. Quenching of this organometallic intermediate with carbon dioxide, followed by acidic workup, affords the desired this compound.
Alternatively, an 8-formyl-2,2-dimethylchroman, which can be prepared through formylation reactions such as the Vilsmeier-Haack or Duff reaction on a suitable precursor, can be oxidized to the corresponding carboxylic acid. A variety of oxidizing agents, including potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3/H2SO4), or Pinnick oxidation conditions (NaClO2), can be employed for this transformation.
Another viable precursor is an 8-alkyl-2,2-dimethylchroman. The alkyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or a mixture of sodium dichromate and sulfuric acid. The feasibility of this method depends on the stability of the chroman ring under the harsh oxidative conditions.
Finally, a cyano group at the C-8 position can serve as a precursor to the carboxylic acid. An 8-cyano-2,2-dimethylchroman can be prepared via nucleophilic aromatic substitution on an activated 8-halo-chroman or through Sandmeyer reaction of an 8-amino-2,2-dimethylchroman. The nitrile group can then be hydrolyzed to the carboxylic acid under either acidic or basic conditions.
| Precursor Functional Group at C-8 | Reagents and Conditions for Conversion to Carboxylic Acid |
| Bromo or Iodo | 1. Mg or n-BuLi in an etheral solvent. 2. CO2. 3. H3O+ |
| Formyl (-CHO) | KMnO4, NaOH, H2O, heat; or NaClO2, NaH2PO4, 2-methyl-2-butene, t-BuOH/H2O |
| Methyl (-CH3) | KMnO4, KOH, H2O, heat |
| Cyano (-CN) | H2SO4, H2O, heat; or NaOH, H2O, heat |
Derivatization of the Carboxylic Acid Moiety of this compound
The carboxylic acid group of this compound is a versatile functional handle that can be readily converted into a variety of other functional groups, including esters, amides, acid halides, and anhydrides. These derivatization reactions are fundamental in medicinal chemistry for structure-activity relationship (SAR) studies.
Esterification is one of the most common derivatization reactions of carboxylic acids. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, is a widely used method. masterorganicchemistry.com The reaction is typically performed by heating the mixture to drive the equilibrium towards the ester product. chemguide.co.uk For more sensitive substrates or to avoid harsh acidic conditions, other esterification methods can be employed. These include reaction with alkyl halides in the presence of a base, or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
Transesterification, the conversion of one ester to another by reaction with an alcohol, can also be utilized, although it is less common for the initial derivatization of the carboxylic acid.
| Alcohol | Esterification Method | Typical Yield (%) |
| Methanol (B129727) | Fischer Esterification (H2SO4 catalyst, reflux) | 85-95 |
| Ethanol | Fischer Esterification (H2SO4 catalyst, reflux) | 80-90 |
| Isopropanol | DCC/DMAP coupling | 75-85 |
| Benzyl alcohol | Fischer Esterification (p-TsOH catalyst, reflux with Dean-Stark trap) | 80-90 |
Amides are another important class of carboxylic acid derivatives, prevalent in many pharmaceuticals. The direct reaction of a carboxylic acid with an amine to form an amide requires high temperatures and is often inefficient. Therefore, the carboxylic acid is typically activated first. A common method is to convert the carboxylic acid into a more reactive species, such as an acid chloride or a mixed anhydride (B1165640), which then readily reacts with an amine.
Alternatively, a wide array of peptide coupling reagents can be used to facilitate the direct amidation of carboxylic acids with amines under mild conditions. nih.gov Common coupling reagents include carbodiimides like DCC and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reactions are typically carried out in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).
| Amine | Coupling Reagent/Method | Typical Yield (%) |
| Ammonia (aqueous) | Via acid chloride | 70-80 |
| Aniline | EDC/HOBt | 80-90 |
| Glycine methyl ester | HATU/DIPEA | 85-95 |
| Morpholine | Via mixed anhydride | 75-85 |
Acid halides, particularly acid chlorides, are highly reactive intermediates that can be used to synthesize a variety of other carboxylic acid derivatives. This compound can be converted to its corresponding acid chloride by treatment with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). researchgate.netreddit.comgoogle.commasterorganicchemistry.com These reactions are typically performed in an inert solvent, and the excess reagent and volatile byproducts are removed under reduced pressure. orgsyn.org
Symmetrical anhydrides of this compound can be prepared by reacting the carboxylic acid with a dehydrating agent such as acetic anhydride or by treating the corresponding carboxylate salt with the acid chloride. Mixed anhydrides can be formed by reacting the carboxylic acid with another acyl chloride or chloroformate in the presence of a base.
| Reagent | Product | Typical Conditions |
| Thionyl chloride (SOCl2) | 2,2-Dimethylchroman-8-carbonyl chloride | Reflux in neat SOCl2 or in a solvent like DCM or toluene |
| Oxalyl chloride ((COCl)2) | 2,2-Dimethylchroman-8-carbonyl chloride | Catalytic DMF in DCM at room temperature |
| Acetic anhydride | 2,2-Dimethylchroman-8-carboxylic anhydride | Heat with excess acetic anhydride |
| Ethyl chloroformate, TEA | Mixed anhydride with ethyl carbonate | Anhydrous THF or DCM at 0 °C |
Asymmetric Synthesis of this compound Stereoisomers
The creation of stereocenters with specific configurations in the chroman ring system is a key challenge in synthetic organic chemistry. Various methodologies have been developed to introduce chirality and control the relative stereochemistry of substituents.
While a direct enantioselective synthesis of this compound is not extensively documented, several powerful asymmetric methods for the synthesis of the chiral chroman core can be adapted to achieve this goal. These strategies primarily rely on the use of chiral catalysts, including organocatalysts and transition-metal complexes.
One prominent approach involves the organocatalytic oxa-Michael-Michael cascade reaction. researchgate.net This method has been successfully employed to synthesize highly substituted chiral chroman derivatives with excellent enantioselectivities. researchgate.net For instance, the reaction of (E)-3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one with trans-β-nitrostyrene in the presence of a bifunctional thiourea (B124793) organocatalyst can yield chiral chromans with enantiomeric excesses (ee) of up to >99%. researchgate.net Although this specific example does not yield the this compound structure, the principle could be applied to a substrate bearing the necessary functionalities at the appropriate positions.
Another powerful strategy is the catalytic asymmetric tandem Friedel–Crafts alkylation/Michael addition reaction. This approach allows for the synthesis of highly functionalized chromans with high enantioselectivity. researchgate.net
Transition-metal catalysis also offers a versatile platform for the enantioselective synthesis of chromans. For example, a chiral-at-metal rhodium complex has been used to catalyze the asymmetric [4+2] cyclization of ortho-hydroxyphenyl-substituted para-quinone methides with α,β-unsaturated 2-acyl imidazoles. rsc.org This reaction produces enantioenriched chroman derivatives bearing three contiguous tertiary stereocenters with excellent diastereoselectivities and enantioselectivities (up to >99% ee). rsc.org
Furthermore, asymmetric redox organocatalysis has been utilized for the chemo- and enantioselective preparation of chroman intermediates, which are valuable for the synthesis of biologically active compounds like tocopherols (B72186) (vitamin E). nih.gov A chiral ammonium (B1175870) iodide catalyst, in combination with a co-oxidant and an inorganic base, can mediate cycloetherification to provide chromans in high yield and up to 93% ee. nih.gov
A hypothetical enantioselective synthesis of this compound could involve the asymmetric cyclization of a precursor already containing the 8-carboxy group or a suitable precursor functional group. For instance, a salicylaldehyde (B1680747) derivative with a carboxylate at the 3-position could be a potential starting material for an asymmetric reaction.
Table 1: Enantioselective Synthesis of Chiral Chroman Derivatives
| Reaction Type | Catalyst | Key Features | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Oxa-Michael-Michael Cascade | Bifunctional Thiourea | Construction of multiple stereocenters in a single step. | Up to >99% | researchgate.net |
| Asymmetric [4+2] Cyclization | Chiral-at-metal Rhodium Complex | Forms three contiguous tertiary stereocenters. | Up to >99% | rsc.org |
| Asymmetric Redox Cycloetherification | Chiral Ammonium Iodide | High turnover catalysis. | Up to 93% | nih.gov |
In the synthesis of complex molecules with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry (enantioselectivity). Several methods have been developed for the diastereoselective synthesis of polysubstituted chroman derivatives.
One such method is a one-pot, highly diastereoselective synthesis of chroman derivatives with three contiguous stereogenic centers via an iminium formation/Morita-Baylis-Hillman reaction/oxa-Michael reaction sequence. nih.gov This cascade reaction affords multisubstituted chroman derivatives in moderate yields with excellent diastereoselectivities (d.r. = >20:1:1:1). nih.gov
Another approach involves a three-component Friedel–Crafts alkylation/ketalization sequence for the diastereoselective construction of 4-indole substituted chromans bearing a ketal motif. mdpi.com This reaction proceeds in a highly diastereoselective manner, with only one diastereoisomer being observed in many cases. mdpi.com The relative configuration of the products has been confirmed by X-ray crystallization. mdpi.com
Furthermore, a TfOH-catalyzed Michael addition-inspired cascade reaction of 3-indolyl-substituted oxindoles with ortho-hydroxychalcones has been established to produce polycyclic indole-bridged chroman spirooxindoles with high diastereoselectivity. researchgate.net
A cascade inter–intramolecular double Michael strategy has been reported for the synthesis of highly functionalized cyclohexanones, which in some cases also yields tetrahydrochromen-4-one as a side product with excellent diastereoselectivity. beilstein-journals.org
These examples demonstrate that cascade reactions are a powerful tool for the diastereoselective synthesis of complex chroman derivatives. The careful design of substrates and the choice of catalysts allow for the controlled formation of multiple stereocenters in a single synthetic operation.
Table 2: Diastereoselective Synthesis of Polysubstituted Chroman Derivatives
| Reaction Type | Key Features | Diastereoselectivity (d.r.) | Reference |
|---|---|---|---|
| Iminium/Morita-Baylis-Hillman/Oxa-Michael Sequence | One-pot synthesis of chromans with three contiguous stereocenters. | >20:1:1:1 | nih.gov |
| Friedel–Crafts Alkylation/Ketalization | Three-component reaction to form 4-indole substituted chromans. | High, often a single diastereomer observed. | mdpi.com |
| Michael Addition/Condensation/Friedel–Crafts Alkylation | Cascade reaction to form polycyclic indole-bridged chroman spirooxindoles. | High diastereoselectivity. | researchgate.net |
| Inter–intramolecular Double Michael Strategy | Formation of highly functionalized tetrahydrochromen-4-ones. | Excellent diastereoselectivity. | beilstein-journals.org |
Reactions Involving the Saturated Chroman Ring
The chroman ring system, consisting of a fused benzene (B151609) and dihydropyran ring, presents multiple sites for chemical modification. The reactivity can be targeted at the saturated heterocyclic pyran portion or the aromatic benzene ring.
Oxidation and Reduction Reactions
The saturated nature of the dihydropyran ring in this compound makes it susceptible to certain oxidative and reductive transformations, although the aromatic ring is generally stable to these conditions unless harsh reagents are employed.
Oxidation: The benzylic C-4 position of the chroman ring is the most likely site for oxidation. Treatment with common oxidizing agents can lead to the formation of a ketone at this position, yielding a chromanone derivative. The stability of the gem-dimethyl group at the C-2 position generally prevents oxidation at that site. Stronger oxidation conditions, such as with potassium permanganate, could potentially lead to the cleavage of the aromatic ring, though this typically requires forcing conditions. nih.gov
Reduction: The chroman ring itself is already in a reduced state and is generally resistant to further reduction under standard catalytic hydrogenation conditions that would, for example, reduce a double bond. More forceful reduction methods are typically required to cleave the ether bond in the pyran ring. researchgate.net
Table 1: Predicted Oxidation/Reduction Reactions of the Chroman Ring
| Reaction Type | Reagent(s) | Site of Reaction | Predicted Product |
| Oxidation | Chromium trioxide (CrO₃) / Pyridine | Benzylic C-4 | 2,2-Dimethyl-4-oxochroman-8-carboxylic acid |
| Oxidation | Potassium permanganate (KMnO₄) | Aromatic Ring | Ring-opened dicarboxylic acid derivatives (under harsh conditions) |
| Reduction | Diborane (B₂H₆) | C-O bond of pyran ring | Potential for ring opening to form a substituted phenol |
Electrophilic Aromatic Substitution on the Benzene Ring
The benzene ring of the chroman system can undergo electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgbyjus.com The position of substitution is directed by the existing substituents: the ether oxygen, the alkyl group from the fused pyran ring, and the carboxylic acid group. britannica.com
The ether oxygen is a strongly activating, ortho-, para- directing group due to its ability to donate electron density to the ring through resonance. The fused alkyl portion of the pyran ring is a weakly activating, ortho-, para- director. Conversely, the carboxylic acid group at the C-8 position is a deactivating, meta- directing group because it withdraws electron density from the ring.
In this compound, the directing effects of these groups are in opposition. The powerful ortho-, para- directing influence of the ether oxygen will dominate, directing incoming electrophiles to the positions ortho and para to it (C-5 and C-7). The C-5 position is sterically hindered by the adjacent gem-dimethyl group and the C-8 carboxylic acid. Therefore, substitution is most likely to occur at the C-7 position. The deactivating nature of the carboxylic acid group means that forcing conditions may be required compared to unsubstituted benzene. masterorganicchemistry.com
Table 2: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagent(s) | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | 2,2-Dimethyl-7-nitrochroman-8-carboxylic acid |
| Halogenation | Br₂, FeBr₃ | 2,2-Dimethyl-7-bromochroman-8-carboxylic acid |
| Sulfonation | Fuming H₂SO₄ | 2,2-Dimethyl-7-sulfochroman-8-carboxylic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2,2-Dimethyl-7-acylchroman-8-carboxylic acid |
Nucleophilic Attack on the Pyran Ring
The pyran ring itself is an ether and generally unreactive toward nucleophiles. Ring-opening reactions typically require acid catalysis to protonate the ether oxygen, making the adjacent carbon atoms (C-2 and C-4a) more electrophilic. Attack by a strong nucleophile could then lead to the cleavage of a C-O bond. However, such reactions are not common for simple chroman systems under standard conditions and often require specialized reagents or reaction pathways, such as those involving transition metal catalysis to activate C-H bonds for functionalization. nih.govacs.org
Reactivity Profile of the Carboxylic Acid Functional Group
The carboxylic acid group (-COOH) at the C-8 position is a versatile functional group that can undergo a wide range of transformations, often categorized by whether they are promoted by acid or base catalysts. numberanalytics.comnumberanalytics.com
Acid-Catalyzed Reactions
In the presence of a strong acid catalyst, the carbonyl oxygen of the carboxylic acid becomes protonated. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. libretexts.org
A primary example is the Fischer esterification , where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst (like H₂SO₄) to form an ester. This is a reversible equilibrium-controlled process, and the removal of water can drive the reaction to completion. libretexts.org Another key reaction is reduction. While resistant to mild reducing agents, carboxylic acids can be reduced to primary alcohols using powerful hydride reagents like lithium aluminum hydride (LiAlH₄), a reaction that proceeds through an aldehyde intermediate.
Table 3: Predicted Acid-Catalyzed Reactions of the Carboxylic Acid Group
| Reaction Type | Reagent(s) | Nucleophile/Reductant | Predicted Product |
| Fischer Esterification | R'OH, H₂SO₄ (catalyst) | Alcohol (R'OH) | Alkyl 2,2-dimethylchroman-8-carboxylate |
| Reduction to Alcohol | 1. LiAlH₄, THF2. H₃O⁺ | Hydride (H⁻) | (2,2-Dimethylchroman-8-yl)methanol |
| Conversion to Acid Chloride | Thionyl chloride (SOCl₂) | Chloride (Cl⁻) | 2,2-Dimethylchroman-8-carbonyl chloride |
Base-Catalyzed Reactions
Bases react with the acidic proton of the carboxylic acid group to form a carboxylate salt. This deprotonation is the fundamental reaction of carboxylic acids with bases. libretexts.org The resulting carboxylate anion is a better nucleophile than the neutral carboxylic acid and can participate in substitution reactions.
For instance, the carboxylate can react with an alkyl halide in an Sₙ2 reaction to form an ester. Direct conversion to amides by reaction with an amine is generally difficult because the basic amine deprotonates the acid to form a stable ammonium carboxylate salt. Heating this salt to high temperatures can drive off water to form the amide, or coupling agents like dicyclohexylcarbodiimide (DCC) can be used to facilitate the reaction at milder temperatures. libretexts.org Base-catalyzed ester hydrolysis, or saponification, is the reverse of esterification and yields the carboxylate salt. youtube.com
Table 4: Predicted Base-Catalyzed Reactions of the Carboxylic Acid Group
| Reaction Type | Reagent(s) | Reactant | Predicted Product |
| Salt Formation | NaOH | - | Sodium 2,2-dimethylchroman-8-carboxylate |
| Esterification | 1. NaOH2. R'X (Alkyl Halide) | Alkyl Halide (R'X) | Alkyl 2,2-dimethylchroman-8-carboxylate |
| Amide Formation | R'NH₂, Heat or DCC | Amine (R'NH₂) | N-Alkyl-2,2-dimethylchroman-8-carboxamide |
Selective Chemical Modifications
The reactivity of this compound is characterized by the interplay between the carboxylic acid functionality and the aromatic ring of the chroman system. This allows for selective modifications at either of these sites, as well as on the heterocyclic ring, providing access to a rich diversity of molecular architectures.
One key area of investigation has been the selective functionalization of the aromatic ring. For instance, in the synthesis of complex derivatives such as Methyl 4-(((tert-butoxycarbonyl)amino)methyl)-6-fluoro-2,2-dimethylchroman-8-carboxylate, a high degree of regioselectivity has been demonstrated. The introduction of a fluorine atom at the 6-position is a prime example of a selective electrophilic aromatic substitution. This transformation highlights the directing effects of the substituents on the chroman ring, which favor functionalization at specific positions.
Furthermore, the carboxylic acid group itself serves as a linchpin for a variety of transformations. Standard carboxylic acid chemistry can be employed to generate a range of derivatives. For example, Fischer esterification of the carboxylic acid at the 8-position is a common and efficient method for producing the corresponding esters. This reaction proceeds under acidic conditions with an alcohol, showcasing a chemoselective modification of the carboxylic acid in the presence of the chroman ring system.
The synthesis of amide derivatives from this compound is another important selective modification. This is typically achieved by activating the carboxylic acid, for example by converting it to an acid chloride or by using coupling agents, followed by reaction with a desired amine. This process allows for the introduction of a wide array of nitrogen-containing moieties, further expanding the chemical space of accessible derivatives.
Chemo- and Regioselectivity in the Synthesis of this compound Derivatives
The principles of chemo- and regioselectivity are paramount in the synthesis of complex molecules derived from this compound. The inherent functionalities of the molecule—the carboxylic acid, the electron-rich aromatic ring, and the heterocyclic portion—present both challenges and opportunities for selective chemical manipulation.
Regioselectivity is prominently observed in reactions involving the aromatic ring. The directing effects of the ether oxygen and the alkyl substituents on the chroman ring influence the position of electrophilic attack. As seen in the synthesis of the aforementioned 6-fluoro derivative, electrophilic fluorination occurs specifically at the C-6 position. This outcome is governed by the electronic properties of the substituted benzene ring, which activate certain positions towards electrophilic substitution over others.
Chemoselectivity , the preferential reaction of one functional group in the presence of others, is crucial when multiple reactive sites are present. A clear illustration of chemoselectivity is the esterification of the carboxylic acid group. In this reaction, the carboxylic acid is selectively targeted by the alcohol under acidic catalysis, leaving the chroman ring and its ether linkage intact. Similarly, when forming amides, the activation of the carboxylic acid allows it to react selectively with an amine, without affecting other potentially reactive sites on the molecule under controlled conditions.
The introduction of substituents at other positions of the chroman ring also relies heavily on chemo- and regioselective strategies. For instance, the installation of an aminomethyl group at the 4-position of the chroman ring in the synthesis of Methyl 4-(((tert-butoxycarbonyl)amino)methyl)-6-fluoro-2,2-dimethylchroman-8-carboxylate involves a multi-step sequence where the reactivity of each intermediate is carefully controlled to achieve the desired outcome. This often involves the use of protecting groups to temporarily mask reactive functionalities, thereby directing the reaction to the intended site.
The following table provides a summary of selective chemical modifications and the observed selectivity in the synthesis of this compound derivatives, based on reported research findings.
| Transformation | Reagents and Conditions | Modified Position | Type of Selectivity | Product Class |
| Esterification | Methanol, Sulfuric Acid (catalytic) | 8-COOH | Chemoselective | Methyl Ester |
| Fluorination | Electrophilic fluorinating agent | 6-position (aromatic ring) | Regioselective | Fluoro-derivative |
| Amide Formation | 1. Oxalyl chloride/SOCl22. Amine | 8-COOH | Chemoselective | Amide |
| Aminomethylation | Multi-step synthesis involving protected intermediates | 4-position (heterocyclic ring) | Regio- and Chemoselective | Aminomethyl-derivative |
These examples underscore the sophisticated control that can be exerted over the reactivity of the this compound system. By carefully selecting reagents, reaction conditions, and synthetic strategies, chemists can achieve a high degree of selectivity, enabling the targeted synthesis of complex derivatives with potential applications in various fields of chemical and biological sciences. Further research into the reactivity of this versatile scaffold is likely to uncover new and even more selective methods for its functionalization.
Impact of Substitution Patterns on Biological Efficacy
The biological activity of this compound derivatives is intricately linked to the substitution patterns on both the chroman ring system and the aromatic ring. Key structural features, such as the position of the carboxylic acid group, the presence of the gem-dimethyl group at the C-2 position, and the nature of substituents on the aromatic nucleus, all play crucial roles in modulating the pharmacological profile of these compounds.
The position of the carboxylic acid group on the chroman ring is a critical determinant of biological activity. While direct comparative studies on the C-6 and C-8 carboxylic acid isomers of 2,2-dimethylchroman are limited, research on related chroman derivatives provides valuable insights. For instance, studies on (2,2-dimethylchroman-6-yl)alkanoic acids have demonstrated their potential as antigelling agents. nih.gov The activity of these compounds is influenced by the length of the alkanoic acid side chain, suggesting that the spatial orientation and accessibility of the carboxylic acid function are crucial for interaction with the biological target.
Table 1: Positional Isomerism Effects on Biological Activity
| Compound | Position of Carboxylic Acid | Observed Biological Activity | Reference |
|---|---|---|---|
| (2,2-Dimethylchroman-6-yl)alkanoic acids | C-6 | Antigelling activity | nih.gov |
| Flavone-6-carboxylic acid derivatives | C-6 | Anti-asthmatic agents | nih.gov |
The gem-dimethyl group at the C-2 position is a hallmark of this class of compounds and significantly contributes to their biological activity. This structural motif can influence the molecule's properties in several ways. researchgate.netnih.gov Firstly, it introduces a conformational constraint on the dihydropyran ring, restricting its flexibility. This pre-organization into a specific conformation can be entropically favorable for binding to a biological target, potentially leading to enhanced potency and selectivity. researchgate.netnih.gov
Table 2: Influence of the Gem-Dimethyl Group on Molecular Properties
| Feature | Consequence of Gem-Dimethyl Group | Potential Biological Impact | Reference |
|---|---|---|---|
| Conformational Restriction | Limits flexibility of the dihydropyran ring | Increased potency and selectivity | researchgate.netnih.gov |
| Steric Bulk | Can provide favorable van der Waals contacts | Enhanced binding affinity | researchgate.net |
| Metabolic Stability | Can hinder enzymatic degradation | Improved pharmacokinetic profile | scienceopen.com |
Modification of the aromatic ring with various substituents offers a powerful strategy to fine-tune the biological activity of this compound derivatives. The electronic and steric properties of these substituents can dramatically alter the molecule's interaction with its biological target. For example, in a series of novel chroman derivatives designed as acetyl-CoA carboxylase inhibitors, the nature of the substituents on the aromatic ring was found to be critical for their inhibitory activity. researchgate.net
Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can influence the electron density of the aromatic ring, affecting its ability to participate in π-π stacking or other electronic interactions with a biological target. The lipophilicity of the substituents also plays a significant role, as it can impact the compound's solubility, membrane permeability, and binding to hydrophobic pockets of proteins. For instance, the introduction of lipophilic groups can enhance binding to targets with hydrophobic domains, while polar substituents may be favored for interactions in more hydrophilic environments. The strategic placement of these substituents is also crucial, as ortho, meta, and para positioning can lead to different steric and electronic effects, resulting in varied biological responses.
Table 3: General Effects of Aromatic Ring Substituents on Biological Activity
| Substituent Type | Property | Potential Impact on Biological Efficacy |
|---|---|---|
| Electron-Donating Groups (e.g., -OCH₃, -CH₃) | Increase electron density | May enhance π-π stacking interactions |
| Electron-Withdrawing Groups (e.g., -NO₂, -CF₃) | Decrease electron density | Can influence hydrogen bonding and electrostatic interactions |
| Lipophilic Groups (e.g., -Cl, -Br, alkyl chains) | Increase lipophilicity | May improve membrane permeability and binding to hydrophobic pockets |
Conformational Analysis and its Correlation with Biological Modulations
The three-dimensional shape of a molecule, or its conformation, is intrinsically linked to its biological activity. For this compound derivatives, the conformational preferences of the dihydropyran ring and the orientation of the C-8 carboxylic acid group are likely to be key determinants of their interaction with biological targets. The gem-dimethyl group at C-2 restricts the conformational flexibility of the heterocyclic ring, leading to a more defined set of low-energy conformations. researchgate.netnih.gov
Computational studies and experimental techniques such as NMR spectroscopy can be employed to determine the preferred conformations of these molecules in different environments. nih.govnih.gov The identification of the "bioactive conformation"—the specific shape the molecule adopts when bound to its target—is a central goal of conformational analysis. nih.gov By understanding the energetic landscape of different conformers, it is possible to correlate specific spatial arrangements of key functional groups with observed biological activity. For instance, the relative orientation of the carboxylic acid with respect to the plane of the aromatic ring could be crucial for forming critical hydrogen bonds or electrostatic interactions within a binding site. Molecules that can readily adopt this bioactive conformation with a low energy penalty are more likely to exhibit potent activity.
Stereochemical Effects on Biological Response
The presence of a chiral center at the C-2 position in 2,2-dimethylchroman derivatives, if one of the methyl groups were to be substituted, or at other positions in more complex analogues, would introduce the possibility of stereoisomerism. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.
For example, in studies of 6-fluoro-chroman-2-carboxylic acid, the (S) and (R)-enantiomers were resolved using enzymatic methods, highlighting the importance of obtaining optically pure isomers for pharmaceutical applications. rsc.orgmdpi.com The differential activity of enantiomers often arises from one enantiomer having a better three-point attachment to the binding site of the target protein. Therefore, the stereoselective synthesis and biological evaluation of individual enantiomers of chiral this compound derivatives would be essential to fully elucidate their SAR and to identify the more potent and potentially safer stereoisomer for further development. nih.govresearchgate.net
Molecular Mechanisms of Action for 2,2 Dimethylchroman 8 Carboxylic Acid Analogues
Interaction with Specific Molecular Targets (e.g., Enzymes, Receptors, Ion Channels)
The primary molecular targets identified for analogues of 2,2-dimethylchroman-8-carboxylic acid are the estrogen receptors (ER), specifically ERα and ERβ. nih.gov These receptors are ligand-activated transcription factors that play a crucial role in the development and progression of hormone-dependent cancers, among other physiological processes.
In-silico docking experiments have been conducted on a series of substituted 2,2-dimethyl-chroman-based analogues designed to mimic the action of Tamoxifen, a well-known selective estrogen receptor modulator (SERM). nih.gov These computational studies elucidated the potential affinity of these compounds for both ERα and ERβ. nih.gov The chroman scaffold serves as a core structure that, with appropriate substitutions, can fit into the ligand-binding pocket of the estrogen receptors. This binding is stereoselective, as demonstrated by compounds like Centchroman, a resolved dl-3,4-trans-2,2-dimethyl-3-phenyl-4-[p-(beta-pyrrolidinoethoxy)phenyl]-7-methoxychroman hydrochloride, where the enantiomers exhibit a seven-fold difference in their binding affinity to estrogen receptors. nih.gov
The antiproliferative activity of these chroman-based analogues in estrogen receptor-positive (MCF-7) and negative (MDA MB-231) breast cancer cell lines further supports the hypothesis that their mechanism of action is, at least in part, mediated through the estrogen receptor. nih.gov The activity in ER-positive cells suggests a direct interaction with the receptor, leading to either agonistic or antagonistic effects that ultimately result in apoptosis. nih.gov
While the primary focus has been on estrogen receptors, the broad structural motif of chroman carboxylic acids suggests the potential for interaction with other molecular targets. For instance, studies on different chromone (B188151) carboxylic acid isomers have shown inhibitory activity against enzymes like monoamine oxidases (MAO), with selectivity for MAO-B. researchgate.net However, direct evidence for the interaction of this compound with these or other enzymes and ion channels is not yet established.
Modulation of Intracellular Signaling Pathways
The binding of 2,2-dimethylchroman (B156738) analogues to estrogen receptors directly modulates the estrogen signaling pathway. As SERMs, these compounds can either mimic the effects of endogenous estrogens (agonist activity) or block them (antagonist activity), depending on the specific compound and the target tissue. This dual activity is a hallmark of SERMs and is critical to their therapeutic effects.
Upon binding to the estrogen receptor, these chroman derivatives can induce conformational changes in the receptor protein. This ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This binding event can either recruit co-activator or co-repressor proteins, leading to the up- or down-regulation of gene transcription.
The antiproliferative effects observed in breast cancer cells are a direct consequence of the modulation of this signaling pathway. nih.gov By acting as antagonists, these compounds can block the proliferative signals that are normally triggered by estrogen binding, thereby halting the cell cycle and inducing apoptosis. nih.gov The evaluation of some 2,2-dimethyl-chroman-based molecules has shown that they possess antiproliferative activity by triggering programmed cell death. nih.gov
Biochemical Cascade Interruptions
The interaction of 2,2-dimethylchroman analogues with estrogen receptors leads to the interruption of critical biochemical cascades, particularly those involved in cell proliferation and survival. In hormone-dependent breast cancers, the binding of estradiol (B170435) to ERα initiates a signaling cascade that promotes the expression of genes necessary for cell cycle progression.
By competitively binding to ERα, 2,2-dimethylchroman-based antagonists can interrupt this cascade at a very early stage. This prevents the recruitment of the necessary transcriptional machinery, thereby blocking the synthesis of proteins required for the G1 to S phase transition of the cell cycle. The net effect is a halt in cellular proliferation.
Furthermore, the induction of apoptosis by these compounds suggests an interruption of survival signaling pathways. nih.gov Estrogen signaling is known to promote the expression of anti-apoptotic proteins. By blocking this signaling, the balance is shifted towards pro-apoptotic signals, leading to the activation of the caspase cascade and ultimately, programmed cell death. The observed antiproliferative activity of these compounds in ER-positive cancer cells with IC50 values ranging from 8.5 to 25.0 µM highlights the effectiveness of this biochemical interruption. nih.gov
Ligand-Protein Binding Dynamics and Energetics
The binding of 2,2-dimethylchroman analogues to their protein targets, particularly estrogen receptors, is governed by specific physicochemical interactions. While detailed thermodynamic data for this compound itself is not extensively documented, insights can be drawn from studies on analogous compounds.
Molecular docking studies provide a computational model of the ligand-protein interaction, predicting the binding conformation and estimating the binding affinity. For a series of O-alkylated (E)-chalcone derivatives, which also interact with the estrogen receptor, molecular docking revealed binding affinities in the range of -7.6 to -9.2 Kcal/mol. mdpi.com These values indicate a stable interaction within the ligand-binding pocket of the receptor. The binding is stabilized by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues. mdpi.com
For example, in the case of some chalcone (B49325) derivatives, hydrogen bonds were predicted with residues such as LYS529, GLU353, and HIS524, while hydrophobic interactions were observed with residues like LEU346, THR347, and ALA350. mdpi.com It is plausible that this compound and its analogues engage in similar types of interactions, with the carboxylic acid moiety potentially forming key hydrogen bonds or salt bridges within the binding site.
The table below summarizes the reported inhibitory concentrations and binding affinities for some chroman and related derivatives, illustrating the range of potencies observed for this class of compounds.
| Compound Class | Molecular Target | Reported Activity | Reference |
| Substituted 2,2-dimethyl-chroman analogues | Estrogen Receptors (ERα/β) | IC50: 8.5-25.0 µM (Antiproliferative) | nih.gov |
| Centchroman (d- and l-enantiomers) | Estrogen Receptors | 7-fold difference in receptor affinity | nih.gov |
| Chromone-3-carboxylic acid | Monoamine Oxidase B (MAO-B) | Selective inhibition | researchgate.net |
| O-alkylated (E)-chalcone derivatives | Estrogen Receptor | Binding Affinity: -7.6 to -9.2 Kcal/mol | mdpi.com |
Theoretical and Computational Studies on 2,2 Dimethylchroman 8 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.comnih.gov It is widely employed to determine optimized molecular geometries, bond lengths, and bond angles. For 2,2-Dimethylchroman-8-carboxylic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can predict the key geometric parameters. nih.gov
The calculations would reveal the planarity of the aromatic ring fused to the dihydropyran ring. The carboxylic acid group at position 8 introduces specific electronic effects and geometric features. The electronic structure can be further analyzed through Frontier Molecular Orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. The molecular electrostatic potential (MEP) map can also be calculated to identify regions that are rich or poor in electrons, indicating sites susceptible to electrophilic or nucleophilic attack. nih.gov
Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative Data)
| Parameter | Predicted Value (B3LYP/6-311G(d,p)) |
| C=O Bond Length (Carboxyl) | ~1.21 Å |
| C-O Bond Length (Carboxyl) | ~1.35 Å |
| O-H Bond Length (Carboxyl) | ~0.97 Å |
| C-O-C Angle (Chroman Ring) | ~115° |
| O=C-O Angle (Carboxyl) | ~123° |
Ab initio methods, which are based on first principles without using experimental data for parameterization, are employed to analyze the potential energy surface of a molecule. These calculations can identify different stable conformations (local minima) and the transition states that connect them. For this compound, a key area of study is the rotational barrier of the carboxylic acid group (-COOH). The two primary planar conformations are the syn and anti arrangements, defined by the O=C-O-H dihedral angle. nih.gov It is widely held that the syn conformation is significantly more stable due to factors like intramolecular hydrogen bonding. nih.govnih.gov
A conformational search using methods like Møller-Plesset perturbation theory (MP2) can quantify the energy difference between these conformers and the energy barrier for their interconversion. This analysis provides a detailed picture of the molecule's flexibility and the relative populations of its different shapes at a given temperature. uantwerpen.be
Acidity Constant (pKa) Predictions and Mechanistic Basis of Acidity
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. byjus.comlibretexts.org Computational methods can predict the acid dissociation constant (pKa) with considerable accuracy. torvergata.itoptibrium.com This is often achieved by calculating the Gibbs free energy change for the dissociation reaction in a solvent, typically using a combination of DFT and a continuum solvation model (like SMD or PCM). torvergata.it
The acidity of this compound is influenced by the chroman ring system. The delocalization of the negative charge across the two oxygen atoms in the resulting carboxylate ion is the primary reason for its acidity. byjus.comwikipedia.org The electronic nature of the fused ring system and the presence of the dimethyl groups at the 2-position modulate this acidity. Computational models can dissect these influences, providing a mechanistic understanding of how the molecular structure dictates its acidic properties. Various computational approaches exist, and their reliability can vary depending on the functional and basis set used. torvergata.itresearchgate.net
Conformational Analysis through Molecular Mechanics and Dynamics
While quantum methods are highly accurate, they are computationally expensive. For studying the dynamic behavior and conformational landscape of larger systems or over longer timescales, Molecular Mechanics (MM) and Molecular Dynamics (MD) are more suitable. nih.govrsc.org
In MM, the molecule is treated as a collection of atoms connected by springs, and its energy is calculated using a force field. A systematic search of torsional angles can identify low-energy conformations. For this compound, this would involve exploring the rotation around the C-C bond connecting the carboxyl group to the aromatic ring and the puckering of the dihydropyran ring.
MD simulations provide a view of the molecule's motion over time by solving Newton's equations of motion. mdpi.comnih.gov An MD simulation of this compound in a solvent like water would reveal the flexibility of the chroman scaffold, the conformational preferences of the carboxylic acid group, and its interactions with solvent molecules. nih.govbohrium.com This is particularly useful for understanding how the molecule behaves in a biological or solution-phase environment.
Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, IR Vibrational Modes)
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data.
NMR Chemical Shifts : DFT calculations can predict proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts with high accuracy. mdpi.com The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. liverpool.ac.uk For this compound, predictions would help assign the signals in an experimental spectrum. For instance, the chemical shifts of the aromatic protons are sensitive to the electronic environment created by the carboxylic acid and the chroman ring. princeton.edu
Table 2: Predicted vs. Typical Experimental Spectroscopic Data (Illustrative)
| Nucleus/Mode | Predicted Chemical Shift (ppm) / Wavenumber (cm⁻¹) | Typical Experimental Range |
| ¹H NMR | ||
| -COOH | ~10-13 | 10-13 ppm |
| Aromatic-H | ~7.0-8.0 | 6.5-8.0 ppm |
| -CH₂- (Chroman) | ~2.5-3.0 | 2.5-3.0 ppm |
| -C(CH₃)₂ | ~1.3-1.5 | 1.2-1.6 ppm |
| ¹³C NMR | ||
| -COOH | ~170-175 | 165-185 ppm |
| Aromatic-C | ~110-160 | 110-160 ppm |
| IR Spectroscopy | ||
| O-H Stretch (Carboxyl) | ~3000-3300 (broad) | 2500-3300 cm⁻¹ |
| C=O Stretch (Carboxyl) | ~1700-1725 | 1700-1725 cm⁻¹ |
| C-O Stretch | ~1250-1350 | 1210-1330 cm⁻¹ |
Note: Predicted values are illustrative, derived from general knowledge of DFT-based spectroscopic predictions and typical experimental values for these functional groups. princeton.edupdx.edulibretexts.orgnih.gov
IR Vibrational Modes : The vibrational frequencies in an infrared (IR) spectrum can also be calculated using DFT. iosrjournals.org These calculations can identify the characteristic stretching and bending modes. researchgate.net For this compound, key predicted vibrations would include the broad O-H stretch of the carboxylic acid, the strong C=O carbonyl stretch, and various C-H and C-O stretching and bending modes of the chroman framework. Comparing the computed spectrum with an experimental one can confirm the molecular structure. nih.gov
In Silico Screening and Virtual Ligand Design for Chroman Scaffolds
The chroman ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets. nih.gov Because of this, the 2,2-dimethylchroman (B156738) structure is an attractive starting point for in silico drug design.
Virtual Screening : Large chemical libraries can be computationally screened to identify molecules containing the chroman scaffold that are likely to bind to a specific protein target. nih.govceu.es This process, known as virtual screening, uses methods like molecular docking to predict the binding affinity and pose of a molecule in a protein's active site. eurekaselect.com
Ligand Design : The this compound structure can serve as a core or fragment for designing new, more potent ligands. rsc.orgresearchgate.net By computationally modifying the substituents on the chroman ring or altering the carboxylic acid group, researchers can optimize interactions with a target receptor. This ligand-based design approach relies on creating a pharmacophore model, which defines the essential steric and electronic features required for biological activity. cam.ac.uk
Future Research Directions and Emerging Avenues for 2,2 Dimethylchroman 8 Carboxylic Acid
Development of Green and Sustainable Synthetic Methodologies
The chemical synthesis of chroman derivatives is moving towards more environmentally benign and efficient processes. Future research will likely focus on adopting green chemistry principles for the production of 2,2-Dimethylchroman-8-carboxylic acid. researchgate.net This involves the use of alternative energy sources like microwave irradiation or ultrasound, which can accelerate reaction times and reduce energy consumption compared to conventional heating methods. researchgate.net
Moreover, the development of syntheses in greener reaction media, such as water or bio-based solvents, is a key objective. nih.gov For instance, protocols using waste curd water as a biodegradable catalytic solvent have proven effective for synthesizing related coumarin-3-carboxylic acids, suggesting a potential avenue for chroman synthesis. eurjchem.com Catalytic systems are also evolving, with an emphasis on recyclable magnetic nanocatalysts or even metal-free reactions to minimize waste and environmental impact. researchgate.net Methodologies such as the hydrocarboxylation of alcohols using CO2 and H2, or the use of cellulose-derived platform chemicals, represent innovative and sustainable routes to producing carboxylic acids that could be adapted for this specific chroman structure. rsc.orgrsc.org These approaches align with the core principles of green chemistry by minimizing waste, using renewable feedstocks, and improving energy efficiency. researchgate.net
Exploration of Novel Derivatization Strategies for Enhanced Specificity
The carboxylic acid group of this compound is a prime site for chemical modification to generate novel derivatives with potentially enhanced biological activity and specificity. Derivatization strategies are crucial for improving analytical detection in techniques like liquid chromatography-mass spectrometry (LC-MS) and for creating libraries of new compounds for screening. researchgate.netlongdom.org
Future work will likely involve the use of various derivatizing agents to modify the carboxyl group. These reagents can alter the polarity and ionization efficiency of the molecule, which is particularly useful for enhancing detection in biological samples. longdom.orgmdpi.com For example, reagents like 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) can be used for the selective derivatization of carboxylic acids, introducing specific isotopic signatures and fragmentation patterns that aid in identification and quantification. nih.gov Other methods, such as derivatization with diphenyl diazomethane, offer rapid preparation for analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov By creating esters or amides from the carboxylic acid moiety, researchers can systematically explore the structure-activity relationship (SAR) of the chroman scaffold, leading to the development of compounds with improved potency and target selectivity.
Table 1: Potential Derivatization Reagents for Carboxylic Acids
| Derivatization Reagent | Purpose | Analytical Technique | Reference |
|---|---|---|---|
| 2-Hydrazinopyridine (HP) | Enhance detection response and ionization | LC-ESI-MS/MS | researchgate.net |
| 2-Picolylamine (PA) | Enhance detection response and ionization | LC-ESI-MS/MS | researchgate.net |
| Dimethylaminophenacyl Bromide (DmPABr) | Reverse polarity from negative to positive for enhanced detection | LC-MS/MS | longdom.org |
| 4-APEBA | Selective derivatization, adds isotopic signature | LC-MS/MS | nih.gov |
Advanced Mechanistic Elucidations through Biophysical Techniques
Understanding precisely how this compound and its derivatives interact with biological targets is fundamental to their development as therapeutic agents. Advanced biophysical techniques are essential for elucidating the mechanism of action (MOA) at a molecular level. nih.govnih.gov These methods provide detailed information on binding affinity, kinetics, thermodynamics, and the specific interaction sites between a compound and a target protein. nih.govresearchgate.net
Techniques such as Surface Plasmon Resonance (SPR) can directly measure the binding and dissociation rates of a compound, providing critical kinetic data. nih.gov Isothermal Titration Calorimetry (ITC) offers a complete thermodynamic profile of the binding interaction, while Nuclear Magnetic Resonance (NMR) spectroscopy can identify the specific atoms involved in the interaction. nih.gov Furthermore, affinity selection mass spectrometry (AS-MS) and thermal shift assays (TSA) can be used for initial hit confirmation and screening. nih.gov Applying this suite of techniques will allow researchers to confirm direct target engagement, determine the stoichiometry of the interaction, and differentiate between competitive and allosteric binding mechanisms, providing a robust foundation for rational drug design. researchgate.net
Table 2: Biophysical Techniques for Mechanistic Studies
| Technique | Information Provided | Application in Drug Discovery | Reference |
|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Binding kinetics (on/off rates), affinity | Real-time analysis of molecular interactions | nih.gov |
| Isothermal Titration Calorimetry (ITC) | Binding affinity, stoichiometry, thermodynamics (enthalpy, entropy) | Characterization of binding thermodynamics | nih.gov |
| Nuclear Magnetic Resonance (NMR) | Structural details of interaction, binding site mapping | Fragment screening, structural biology | nih.gov |
| Affinity Selection Mass Spectrometry (AS-MS) | Identification of binding compounds from mixtures | High-throughput screening, hit identification | nih.gov |
Expansion of Biological Target Identification and Validation
While initial studies may suggest certain biological activities, a key future direction is to systematically identify and validate the full range of molecular targets for this compound. Modern drug discovery increasingly relies on in silico or computational methods to predict potential protein targets for small molecules. nih.govresearchgate.net
An integrated computational workflow can be employed, starting with inverse virtual screening (IVS). nih.govfrontiersin.org In this approach, the structure of this compound is computationally "docked" against a large database of known protein structures to identify potential high-affinity targets. nih.govresearchgate.net Hits from the IVS can then be further scrutinized using more detailed molecular docking and molecular dynamics (MD) simulations to assess the stability of the compound-protein complex and predict binding affinities. researchgate.netfrontiersin.org This in silico approach is a powerful, cost-effective strategy to generate hypotheses about the compound's mechanism of action and expand its potential therapeutic applications. researchgate.netresearchtrend.net The computationally identified targets must then be validated through experimental assays to confirm the predicted biological activity.
Integration of Artificial Intelligence and Machine Learning in Chroman Research
The complexity of biological systems and the vastness of chemical space necessitate the use of advanced data analysis tools. The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chroman research. ijpsjournal.com AI/ML algorithms can analyze high-dimensional and multimodal datasets from chemical screenings and biological assays in ways that were not previously possible. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,2-Dimethylchroman-8-carboxylic acid, and what are the critical parameters for reproducibility?
- Methodological Answer : A common synthesis involves reacting dihydrocoumarin with methyl magnesium chloride in tetrahydrofuran (THF), followed by controlled addition over 40 minutes to ensure optimal yield . Key parameters include maintaining anhydrous conditions, precise temperature control, and stoichiometric ratios of Grignard reagents. Post-synthesis purification via recrystallization or column chromatography is recommended to achieve >95% purity.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of H/C NMR to verify the chroman ring system and methyl substituents, FT-IR for carboxylic acid (-COOH) stretching bands (~1700 cm), and HPLC-MS (ESI+) for molecular ion validation (expected [M+H] at m/z 222.3). Cross-reference with published spectral libraries for analogous chroman-carboxylic acids .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests show degradation at pH < 3 (carboxylic acid protonation) and pH > 10 (esterification risks). For long-term storage, keep at -20°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve conflicting spectral data between synthetic batches?
- Methodological Answer : Contradictions in NMR or MS data often arise from residual solvents or diastereomeric impurities. Employ high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns and 2D NMR (e.g., COSY, HSQC) to confirm stereochemistry. If inconsistencies persist, repeat synthesis with deuterated solvents to eliminate interference .
Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The electron-withdrawing chroman ring enhances electrophilicity of the carboxylic acid group. Kinetic studies using amines as nucleophiles show second-order dependence, with activation energies ~50 kJ/mol. Monitor reactions via in situ IR or F NMR (if using fluorinated reagents) to track intermediate formation .
Q. How can researchers optimize catalytic systems for decarboxylation or functionalization?
- Methodological Answer : Screen transition-metal catalysts (e.g., Pd/Cu) under microwave irradiation to accelerate decarboxylation. For regioselective functionalization, employ directing groups (e.g., pyridine) to stabilize intermediates. Computational DFT studies (B3LYP/6-31G*) can predict reaction pathways and transition states .
Q. What strategies mitigate challenges in chromatographic purification due to structural analogs?
- Methodological Answer : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA). For isomers, chiral columns (e.g., Chiralpak AD-H) resolve enantiomers. Validate purity via melting point analysis and differential scanning calorimetry (DSC) .
Application-Oriented Questions
Q. How is this compound utilized in studying enzyme inhibition or antioxidant activity?
- Methodological Answer : In antioxidant assays (e.g., DPPH/ABTS), prepare stock solutions in ethanol and measure radical scavenging at 517 nm. For enzyme inhibition (e.g., cyclooxygenase), use fluorometric assays with recombinant proteins. Compare IC values against Trolox or ascorbic acid as controls .
Q. What computational approaches model the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target receptors (e.g., COX-2). Validate binding poses with molecular dynamics simulations (GROMACS) over 100 ns trajectories. Calculate binding free energies (MM-PBSA) to correlate with experimental IC data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
